molecular formula C15H25NO2 B1676053 3-methoxy-4-octoxyaniline CAS No. 106989-66-6

3-methoxy-4-octoxyaniline

Cat. No.: B1676053
CAS No.: 106989-66-6
M. Wt: 251.36 g/mol
InChI Key: JKRIFKGKSXBJND-UHFFFAOYSA-N
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Description

m-Anisidine, 4-(octyloxy)-: is an organic compound with the chemical formula C15H25NO2 . It is a derivative of m-anisidine, where an octyloxy group is attached to the fourth position of the benzene ring. This compound is known for its bioactive properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(octyloxy)- typically involves the alkylation of m-anisidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of m-Anisidine, 4-(octyloxy)-.

Industrial Production Methods: Industrial production of m-Anisidine, 4-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Anisidine, 4-(octyloxy)- can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: m-Anisidine, 4-(octyloxy)- can undergo nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted anisidine derivatives

Scientific Research Applications

Chemistry: m-Anisidine, 4-(octyloxy)- is used as a building block in organic synthesis. It is employed in the synthesis of various bioactive molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions. It serves as a ligand in affinity chromatography for the purification of specific enzymes.

Medicine: m-Anisidine, 4-(octyloxy)- is explored for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(octyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

    m-Anisidine: The parent compound without the octyloxy group.

    p-Anisidine: An isomer with the methoxy group at the para position.

    o-Anisidine: An isomer with the methoxy group at the ortho position.

Uniqueness: m-Anisidine, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and biological activities. This modification enhances its lipophilicity and potential interactions with hydrophobic targets, making it valuable in various research and industrial applications.

Properties

CAS No.

106989-66-6

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

3-methoxy-4-octoxyaniline

InChI

InChI=1S/C15H25NO2/c1-3-4-5-6-7-8-11-18-14-10-9-13(16)12-15(14)17-2/h9-10,12H,3-8,11,16H2,1-2H3

InChI Key

JKRIFKGKSXBJND-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)OC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)OC

Appearance

Solid powder

106989-66-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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